An In-depth Technical Guide to the Properties of 1-Adamantylthiourea
An In-depth Technical Guide to the Properties of 1-Adamantylthiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of 1-Adamantylthiourea and its derivatives. The information is curated for researchers, scientists, and professionals in the field of drug development, with a focus on data presentation, experimental methodologies, and the elucidation of its mechanism of action.
Chemical and Physical Properties
1-Adamantylthiourea is a derivative of thiourea featuring a bulky, lipophilic adamantyl group. This structural feature significantly influences its physicochemical properties and biological activity. While specific experimental data for the parent 1-Adamantylthiourea is limited in publicly available literature, data for its closely related derivatives provide valuable insights.
Table 1: Physicochemical Properties of 1-Adamantylthiourea and its Derivatives
| Property | 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea | 1-(Adamantan-1-yl)-3-phenylthiourea | 1-Adamantanamine hydrochloride (precursor) |
| Molecular Formula | C₁₇H₂₁ClN₂S | C₁₇H₂₂N₂S | C₁₀H₁₈ClN |
| Molecular Weight | 320.88 g/mol | 286.43 g/mol | 187.70 g/mol |
| Melting Point | 474–476 K[1] | Not specified | Highly soluble in water, ethanol, DMF, NMP, and DMAC[2][3] |
| Crystal System | Orthorhombic[1] | Orthorhombic[4] | Not applicable |
| Space Group | Pbca[1] | Pbca[4] | Not applicable |
| Solubility | Not specified | Not specified | Soluble in a range of organic solvents and water[2][3] |
| pKa | Not specified | Not specified | Not specified |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 1-Adamantylthiourea and its derivatives.
Table 2: Spectroscopic Data for 1-Adamantylthiourea Derivatives
| Spectroscopic Technique | 1-(Adamantan-1-yl)-3-(4-chlorophenyl)thiourea[1] | 1-(Adamantan-1-yl)-3-phenylthiourea[4] |
| ¹H NMR (DMSO-d₆) | δ 1.68–1.72 (m, 6H, adamantane-H), 2.04 (s, 3H, adamantane-H), 2.12–2.18 (m, 6H, adamantane-H), 6.82 (d, 2H, Ar-H), 7.22 (d, 2H, Ar-H), 7.82 (s, 1H, NH), 9.36 (s, 1H, NH) | δ (ppm): 7.25–7.27 (m, 1H, Ar—H), 7.41 (s, 1H, NH), 9.34 (s, 1H, NH) |
| ¹³C NMR (DMSO-d₆) | δ 28.65, 35.90, 41.87, 50.25 (adamantane-C), 127.23, 129.85, 131.30, 134.77 (Ar-C), 180.57 (C=S) | δ (ppm): 28.50, 34.96, 41.82, 51.22 (Adamantane-C), 123.22, 126.84, 130.32, 138.74 (Ar—C), 180.26 (C=S) |
| Mass Spectrometry (ESI-MS) | m/z: 319.2 (M−H)⁻, 321.2 (M+2−H)⁻ | m/z: 285.3 (M—H)⁻ |
| FTIR | Not specified | Not specified |
Note: The provided NMR data is for aryl-substituted derivatives. The chemical shifts for the unsubstituted 1-Adamantylthiourea are expected to be similar for the adamantyl moiety but will differ for the thiourea protons.
Synthesis of 1-Adamantylthiourea and Derivatives
The general synthesis of 1-adamantylthiourea derivatives involves the reaction of 1-adamantylamine with an appropriate isothiocyanate.
Experimental Protocol: Synthesis of 1-(Adamantan-1-yl)-3-arylthiourea Derivatives
This protocol is a generalized procedure based on the synthesis of various aryl-substituted 1-adamantylthioureas.
Materials:
-
1-Adamantylamine
-
Appropriate aryl isothiocyanate (e.g., phenyl isothiocyanate, 4-chlorophenyl isothiocyanate)
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolve 1-adamantylamine in ethanol in a round-bottom flask.
-
Add an equimolar amount of the aryl isothiocyanate to the solution.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically a few hours), cool the mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the solvent can be partially evaporated.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 1-(adamantan-1-yl)-3-arylthiourea derivative.
Biological Activities and Mechanism of Action
1-Adamantylthiourea and its derivatives have demonstrated a range of biological activities, including antiviral, antimicrobial, and anticancer effects.
Antiviral Activity
Derivatives of 1-adamantylthiourea have shown notable activity against influenza A2 virus.[5] The mechanism of antiviral action is not fully elucidated but may be related to the known mechanism of the parent adamantane derivative, amantadine, which targets the M2 proton channel of the influenza virus, inhibiting viral uncoating.[6]
This generalized protocol is for assessing the antiviral activity of compounds against influenza virus in cell culture.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
96-well cell culture plates
-
Influenza A virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
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TPCK-treated trypsin
-
Test compound (1-Adamantylthiourea derivative)
-
Cell viability assay reagent (e.g., MTT or neutral red)
-
Plate reader
Procedure:
-
Seed MDCK cells in 96-well plates and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of the test compound in DMEM.
-
Infect the MDCK cell monolayers with a predetermined titer of influenza A virus.
-
After a short incubation period to allow for viral adsorption, remove the virus inoculum and add the different concentrations of the test compound.
-
Include a virus control (cells with virus but no compound) and a cell control (cells without virus or compound).
-
Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in the virus control wells (typically 48-72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT). The absorbance is read using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%.
Antimicrobial Activity
Various derivatives of 1-adamantylthiourea have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Test compound
-
Bacterial inoculum standardized to 0.5 McFarland
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of the test compound in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add the diluted bacterial suspension to each well containing the test compound.
-
Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity).
Anticancer Activity and Mechanism of Action
Certain adamantane-isothiourea derivatives have demonstrated cytotoxic activity against hepatocellular carcinoma (HCC) cell lines. The proposed mechanism of action involves the inhibition of the Toll-like receptor 4 (TLR4)-MyD88-NF-κB signaling pathway. This pathway is often dysregulated in cancer and inflammation.
This protocol outlines the general steps for detecting the protein expression levels of key components of the TLR4 signaling pathway.
Materials:
-
Hepatocellular carcinoma cells (e.g., HepG2)
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-TLR4, anti-MyD88, anti-p-NF-κB p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture HepG2 cells and treat them with the test compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
1-Adamantylthiourea and its derivatives represent a promising class of compounds with a diverse range of biological activities. The lipophilic adamantyl moiety plays a crucial role in their pharmacological profile. While research has highlighted their potential as antiviral, antimicrobial, and anticancer agents, further studies are required to fully elucidate the properties and mechanisms of action of the parent 1-Adamantylthiourea. This guide provides a foundational understanding and detailed experimental frameworks to facilitate future research and development in this area.
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Adamantylthiourea derivatives as antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Confirmation of inhibitingTLR4/MyD88/NF-κB Signalling Pathway by Duhuo Jisheng Decoction on Osteoarthritis: A Network Pharmacology Approach-Integrated Experimental Study [frontiersin.org]
